3-Iodo-2-propynol
Overview
Description
3-Iodo-2-propynol is a chemical compound with the molecular formula C3H3IO. It has a molecular weight of 181.96 . It is also referred to as iodopropynyl butylcarbamate (IPBC) and is widely used as an antifungal and anti-microbial agent .
Molecular Structure Analysis
The molecular structure of 3-Iodo-2-propynol comprises of three carbon atoms, three hydrogen atoms, one iodine atom, and one oxygen atom . Detailed structural analysis might be available in specialized databases or scientific literature.
Physical And Chemical Properties Analysis
3-Iodo-2-propynol has a density of 2.3±0.1 g/cm3, a boiling point of 218.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 28.5±0.3 cm3, and its physical form is liquid .
Scientific Research Applications
Occupational Health and Safety : 3-Iodo-2-propynyl butylcarbamate (IPBC) has been evaluated for its impact on occupational health, particularly focusing on respiratory tract irritation and developmental toxicity. No new studies on prenatal toxicity have been reported recently. IPBC is known to irritate the skin, eyes, and airways, and has skin-sensitizing effects (Hartwig & Arand, 2016).
Allergic Reactions in Cosmetic Products : IPBC is used as a preservative in various products, including cosmetics. There have been instances of allergic contact dermatitis from IPBC, particularly in cosmetic creams. It is listed as a preservative for cosmetics in Europe and has registration in the USA under the EPA and Toxic Substances Control Act (Pazzaglia & Tosti, 1999).
Pharmaceutical Co-crystals and Handling : IPBC is used as an iodinated antimicrobial product in industrial applications. Its pharmaceutical cocrystals have been studied for their improved properties, such as thermal stability and powder flow characteristics. The halogen bond is a key interaction in these cocrystals (Baldrighi et al., 2013).
Developmental Toxicity Studies : Research on IPBC's developmental toxicity in rats has shown effects like transient swelling in pregnant rats and changes in body weight. However, the study did not find evidence of external, skeletal, or visceral abnormalities in fetuses (Noda, Yamano, & Shimizu, 1999).
Water Disinfection Byproducts : Studies have been conducted on iodoacids and iodo-trihalomethanes as disinfection byproducts in drinking water. These compounds, including iodoacetic acid and bromoiodoacetic acid, have been analyzed for their cytotoxicity and genotoxicity in mammalian cells (Richardson et al., 2008).
Contact Dermatitis in Industrial Settings : IPBC used as a fungicide in industrial products, such as paint, can lead to allergic contact dermatitis, especially in occupational settings like paint factories (Jensen, Thormann, & Andersen, 2003).
Synthesis of Various Substituted Benzothiophenes : Research in organic chemistry has explored the use of propynols, including those with a 2-thioxyphenyl substituent, for the synthesis of various substituted benzothiophenes. These compounds undergo iodocyclization and tandem rearrangement processes (Hessian & Flynn, 2003).
Preservatives for Paint and Coatings : Over the years, iodopropynyl carbamates, a class of compounds including 3-Iodo-2-propynyl butylcarbamate, have been developed and used as preservatives in paint and coatings due to their antimicrobial properties (Gruening, 1998).
Synthesis Methods : There has been research into the synthesis methods for 3-Iodo-2-propynyl butylcarbamate, exploring aspects like material ratio, reaction temperature, and catalyst effects on the process (Xu Shou-lin, 2010).
Safety And Hazards
properties
IUPAC Name |
3-iodoprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO/c4-2-1-3-5/h5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQJMGROXSSXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CI)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061917 | |
Record name | 2-Propyn-1-ol, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-propynol | |
CAS RN |
1725-82-2 | |
Record name | Iodopropargyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1725-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2-propynol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyn-1-ol, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propyn-1-ol, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-2-propynol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-IODO-2-PROPYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A477M4X26N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.